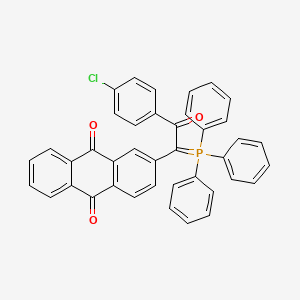

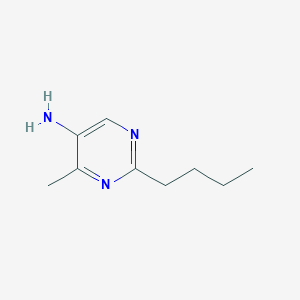

![molecular formula C16H20N4 B2861850 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine CAS No. 254106-41-7](/img/structure/B2861850.png)

4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine” is a derivative of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

The synthesis of derivatives of pyrimido[1,2-a]benzimidazoles has been achieved through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Chemical Reactions Analysis

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Scientific Research Applications

Synthesis and Characterization

Research has shown various methods for synthesizing and characterizing pyrimido[1,2-a]benzimidazole derivatives and related compounds. One study focused on an efficient route for the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the importance of acid additives in direct copper-catalyzed amination. This process is significant for medicinal chemistry due to properties like solubility and DNA intercalation, and for materials chemistry due to fluorescence (Masters et al., 2011).

Biological Activity

Several studies have investigated the biological activities of pyrimido[1,2-a]benzimidazole derivatives. For instance, a study explored the antifungal effects of certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives against fungi like Aspergillus terreus and Aspergillus niger, concluding that these compounds have potential as antifungal agents (Jafar et al., 2017). Another research effort synthesized 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido(2,3-d)pyrimidin-4-amine and evaluated them for antibacterial and antioxidant activities, indicating mild to moderate effectiveness (Maheswaran et al., 2012).

Medicinal Chemistry and Therapeutic Potential

The therapeutic potential of pyrimido[1,2-a]benzimidazoles is evident in their diverse biological activities, which include antimicrobial, antifungal, and possibly anticancer activities. For example, one study synthesized novel derivatives and evaluated their in-vitro anticancer activity, providing a foundation for further investigation into their use as anticancer agents (Waghmare et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine are currently under investigation. As a derivative of pyrimido[1,2-a]benzimidazoles, it is likely to interact with similar targets as other compounds in this class .

Mode of Action

It is known that benzimidazole derivatives, which are structurally similar to this compound, interact with their targets by binding to specific sites, leading to changes in the target’s function .

Biochemical Pathways

Other benzimidazole derivatives have been shown to affect various biochemical pathways, including those involved in antimicrobial and antioxidative activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. It is generally considered to be air stable , which may influence its bioavailability.

Result of Action

It has been suggested that its main decomposition product acts as a nucleating agent, boosting the conductivity of certain films .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in established processing solvents may affect its distribution and efficacy in the body

Future Directions

The field of nitrogenous heterocycles is receiving considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . New families of antiviral compounds have been found, and medications based on these compounds have shown a broad spectrum of antiviral action and high efficacy . This suggests that “4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine” and similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name |

4-(4-methylpentan-2-yl)pyrimido[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-10(2)8-11(3)14-9-15(17)19-16-18-12-6-4-5-7-13(12)20(14)16/h4-7,9-11H,8H2,1-3H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRJGPZTWUBXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C1=CC(=NC2=NC3=CC=CC=C3N12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

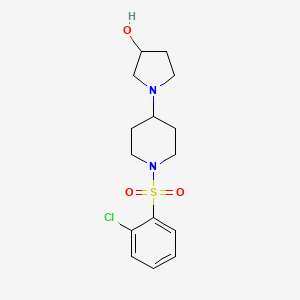

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2861769.png)

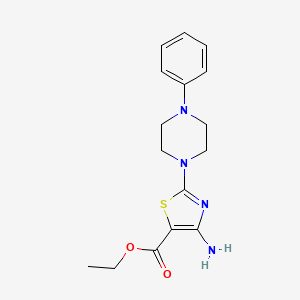

![N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2861775.png)

![Methyl 5,5,7,7-tetramethyl-2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2861779.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2861783.png)

![2-[(Benzyloxy)methyl]cyclobutan-1-ol](/img/structure/B2861785.png)

![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861786.png)

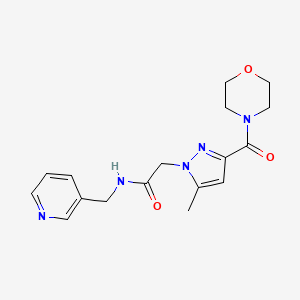

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861787.png)

![7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861789.png)